3-Chloro-2-ethylbenzonitrile

Description

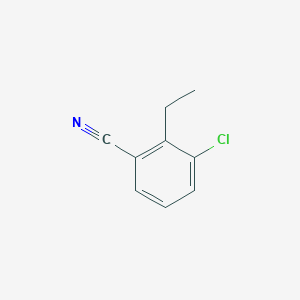

3-Chloro-2-ethylbenzonitrile (C₉H₈ClN) is a substituted benzonitrile derivative featuring a chlorine atom at the 3-position and an ethyl group at the 2-position of the benzene ring. The nitrile group (-CN) at the 1-position contributes to its polarity and reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

3-chloro-2-ethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSGNNZYPIOQFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-ethylbenzonitrile can be synthesized through several methods:

Ammoxidation of 3-chloro-2-ethyltoluene: This method involves the reaction of 3-chloro-2-ethyltoluene with ammonia and oxygen at high temperatures (400-450°C) to produce this compound.

Dehydration of 3-chloro-2-ethylbenzaldehyde oxime: This method involves the dehydration of the oxime derivative of 3-chloro-2-ethylbenzaldehyde using dehydrating agents like phosphorus pentachloride or thionyl chloride.

Industrial Production Methods:

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol can be used.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products:

Substitution: 3-alkoxy-2-ethylbenzonitrile or 3-amino-2-ethylbenzonitrile.

Reduction: 3-chloro-2-ethylbenzylamine.

Hydrolysis: 3-chloro-2-ethylbenzoic acid or 3-chloro-2-ethylbenzamide.

Scientific Research Applications

3-Chloro-2-ethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-ethylbenzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-2-ethylbenzonitrile with structurally related benzonitrile derivatives, emphasizing substituent positions, functional groups, and inferred properties:

Key Comparative Insights :

Substituent Position Effects: Chlorine Position: Moving Cl from the 3- to 2-position (e.g., 2-Chlorobenzonitrile) reduces steric hindrance near the nitrile group, enhancing reactivity in coupling reactions . Ethyl vs.

Functional Group Influence: Nitrile Group: All compounds exhibit polarity and nucleophilic reactivity at the -CN group, but electron-withdrawing substituents (e.g., Cl, -OH) further activate the ring for electrophilic substitution . Hydroxy vs. Ethoxy Groups: Hydroxy derivatives (e.g., 3,5-Dichloro-2-hydroxybenzonitrile) show higher acidity and hydrogen-bonding capacity, whereas ethoxy groups improve solubility in non-polar solvents .

Applications: Pharmaceuticals: this compound’s ethyl group may enhance lipid solubility, making it suitable for drug intermediates. Analogous compounds like 3-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile () are used in bioactive molecule synthesis . Agrochemicals: Chlorinated benzonitriles with hydroxy groups (e.g., 3,5-Dichloro-2-hydroxybenzonitrile) are precursors for herbicides due to their stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.